molecular formula C21H18BrN3OS B10956113 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10956113
M. Wt: 440.4 g/mol
InChI Key: USCNWCZYBAKBHI-UHFFFAOYSA-N
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Description

5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is a complex organic compound that features a triazole ring, a brominated naphthyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Bromination of the Naphthyl Group: The naphthyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Etherification: The brominated naphthyl group is then reacted with a suitable alcohol to form the naphthyloxy group.

    Coupling Reaction: The triazole ring is coupled with the naphthyloxy group and the ethylphenyl group through a series of nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the brominated naphthyl group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the brominated naphthyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of the catalyst.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or electronic conductivity.

Biology and Medicine:

    Drug Development: The compound’s triazole ring and brominated naphthyl group make it a candidate for drug development, particularly as an antifungal or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals such as herbicides or fungicides.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors that are involved in oxidative stress pathways or cell signaling.

    Pathways Involved: It may modulate pathways related to apoptosis, cell proliferation, or inflammation by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

  • 5-{[(6-CHLORO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 5-{[(6-FLUORO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Comparison:

  • Uniqueness: The presence of the bromine atom in 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE imparts unique electronic and steric properties that can influence its reactivity and biological activity.
  • Reactivity: Brominated compounds generally exhibit different reactivity patterns compared to their chlorinated or fluorinated counterparts, which can be advantageous in specific chemical reactions or biological assays.

Properties

Molecular Formula

C21H18BrN3OS

Molecular Weight

440.4 g/mol

IUPAC Name

3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18BrN3OS/c1-2-14-5-3-4-6-19(14)25-20(23-24-21(25)27)13-26-18-10-8-15-11-17(22)9-7-16(15)12-18/h3-12H,2,13H2,1H3,(H,24,27)

InChI Key

USCNWCZYBAKBHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=NNC2=S)COC3=CC4=C(C=C3)C=C(C=C4)Br

Origin of Product

United States

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